[(2-Methylquinolin-8-yl)oxy]acetic acid
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Medicinal Chemistry Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in both synthetic and medicinal chemistry. scirp.org Its unique structure and reactivity have established it as a "privileged" scaffold in drug discovery, meaning it is a recurring motif in the structures of successful drugs. sigmaaldrich.com
In synthetic chemistry, quinoline and its derivatives are versatile building blocks. mdpi.com The quinoline ring system can participate in a variety of chemical reactions, allowing chemists to construct complex molecular architectures. mdpi.com Functionalization of the quinoline ring is a key strategy for expanding the chemical space and creating novel compounds with tailored properties. mdpi.com This has led to their use in the development of materials, ligands, and sensors. mdpi.com
The importance of quinoline derivatives is particularly pronounced in medicinal chemistry. researchgate.net The quinoline core is present in a wide array of therapeutic agents with a broad spectrum of pharmacological activities. sigmaaldrich.com Historically, quinoline-based compounds, such as quinine (B1679958) and chloroquine, have been pivotal in the treatment of malaria. scirp.org Modern research continues to uncover the potential of quinoline derivatives as:
Anticancer agents sigmaaldrich.com
Antibacterial agents sigmaaldrich.com
Antifungal agents scbt.com
Anti-inflammatory agents sigmaaldrich.com
Antiviral agents sigmaaldrich.com
This wide range of biological activity has cemented the quinoline scaffold as a critical component in the search for new and effective therapeutic molecules. sigmaaldrich.comscbt.com
Research Context and Scope of [(2-Methylquinolin-8-yl)oxy]acetic acid Studies
The specific compound, this compound, with CAS number 5180-87-0, is primarily categorized as a heterocyclic building block available for research and development purposes. moldb.com Its molecular formula is C12H11NO3, and it has a molecular weight of 217.22 g/mol . moldb.com While extensive biological studies on this exact molecule are not widely published, its research context can be understood through the intensive investigations of its parent and related structures.
The core moiety, (quinolin-8-yloxy)acetic acid, and its derivatives are subjects of detailed structural and spectroscopic analysis. scirp.org For instance, comprehensive vibrational studies using infrared (IR), Raman spectroscopy, and supported by Density Functional Theory (DFT) calculations have been performed on the closely related 2-(quinolin-8-yloxy)-acetic acid and its chlorinated analogues, such as (5-chloro-quinolin-8-yloxy) acetic acid. scirp.org These studies aim to elucidate the molecular geometry, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which are crucial for understanding the compound's stability and reactivity. scirp.org
The research on these related compounds reveals a focus on fundamental molecular characteristics. Key findings from these types of studies include:
Conformational Analysis: Theoretical calculations have been used to determine the stable conformations of (quinolin-8-yloxy)acetic acid derivatives in the gas phase. scirp.org
Vibrational Assignment: A complete assignment of the vibrational modes observed in IR and Raman spectra is achieved by combining experimental data with methodologies like Pulay's scaled quantum mechanical force field (SQMFF). scirp.org
Electronic Properties: The frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the electronic delocalization and reactivity of the molecule. For example, studies have compared the HOMO-LUMO gap of 2-(quinolin-8-yloxy) acetic acid with its chlorinated derivatives to assess how substituents affect reactivity. scirp.org
Therefore, the research scope for compounds like this compound is currently centered on its role as a synthetic intermediate and as part of a class of molecules undergoing fundamental physicochemical characterization to build a deeper understanding of their structural and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTXPCONILGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298189 | |
| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-87-0 | |
| Record name | NSC121340 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Methylquinolin 8 Yl Oxy Acetic Acid
Established Synthetic Routes for [(2-Methylquinolin-8-yl)oxy]acetic acid and its Analogues
The synthesis of this compound and its related structures predominantly relies on the formation of an ether linkage to the quinoline (B57606) core, a process that can be achieved through well-established synthetic protocols.
Precursor Synthesis and Functionalization Strategies
The primary precursor for the synthesis of the target molecule is 2-methylquinolin-8-ol. This starting material can be synthesized through various methods, with the Skraup-Doebner-von Miller reaction being a classical approach. This reaction involves the condensation of an aniline, in this case, 2-aminophenol, with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an oxidizing agent.
Functionalization of the quinoline core of the precursor can be achieved at various positions. For instance, halogenation of 8-substituted quinolines can be regioselectively carried out at the C5 position under metal-free conditions. This allows for the introduction of chloro, bromo, or iodo substituents, providing handles for further chemical modifications.
The second key precursor is a two-carbon building block that will form the "oxy]acetic acid" moiety. Typically, a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or methyl chloroacetate, is employed for this purpose. researchgate.netresearchgate.net
Reaction Conditions and Optimization in Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution of a halide from a haloacetic acid ester by the alkoxide generated from 2-methylquinolin-8-ol.
The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the quinoline precursor to form the more nucleophilic phenoxide. A variety of bases can be employed, with potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) being common choices. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently used. researchgate.net
The general synthetic scheme involves two main steps:
Esterification: 2-Methylquinolin-8-ol is reacted with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base. This results in the formation of the corresponding ester, ethyl [(2-methylquinolin-8-yl)oxy]acetate.
Hydrolysis: The resulting ester is then subjected to hydrolysis, typically under basic conditions (e.g., using aqueous NaOH or KOH), followed by acidification to yield the final carboxylic acid product, this compound. researchgate.net
Optimization of the reaction conditions often involves screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side products. For instance, the choice of base can significantly impact the reaction efficiency, with stronger bases potentially leading to higher yields but also increasing the risk of side reactions. The reaction temperature is another critical parameter that needs to be controlled to ensure the desired outcome.
| Precursor 1 | Precursor 2 | Base | Solvent | Product | Yield (%) |
| 2-Methylquinolin-8-ol | Ethyl bromoacetate | K₂CO₃ | DMF | Ethyl [(2-methylquinolin-8-yl)oxy]acetate | Not specified |
| 2-Methylquinolin-8-ol | Chloroacetic acid | NaOH | Water | This compound | Not specified |
| 8-Hydroxyquinoline (B1678124) | Methyl chloroacetate | K₂CO₃ | DMF | Methyl (quinolin-8-yloxy)acetate | Not specified |
| 5-Chloro-8-hydroxyquinoline | Methyl bromoacetate | K₂CO₃ | Acetone | Methyl [(5-chloroquinolin-8-yl)oxy]acetate | 71 |
Derivatization and Analog Synthesis from this compound
The presence of a carboxylic acid group and a quinoline ring in this compound provides multiple avenues for further chemical modifications, leading to the synthesis of a wide range of derivatives and analogues.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions.
Esterification can be achieved by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), or by using coupling agents. This allows for the synthesis of a library of esters with different alkyl or aryl groups, which can modulate the compound's physicochemical properties.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation is typically carried out using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This strategy enables the introduction of a wide array of substituents through the amine component. A general procedure involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of the coupling agent, the amine, and a base to facilitate the reaction.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Ethanol (B145695), H₂SO₄ | Esterification | Ethyl [(2-methylquinolin-8-yl)oxy]acetate |
| This compound | Aniline, EDC/HOBt | Amidation | N-Phenyl-2-[(2-methylquinolin-8-yl)oxy]acetamide |
| This compound | Morpholine, DCC | Amidation | 2-[(2-Methylquinolin-8-yl)oxy]-1-(morpholin-4-yl)ethan-1-one |
Halogenation and Nitration of the Quinoline Core
The quinoline ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation and nitration. These reactions primarily occur on the benzene (B151609) ring of the quinoline system.
Halogenation can introduce chlorine, bromine, or iodine atoms onto the quinoline core, typically at the C5 and C7 positions. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used for this purpose. The regioselectivity of the halogenation can be influenced by the reaction conditions and the directing effects of the existing substituents. For instance, metal-free halogenation of 8-substituted quinolines has been shown to favor substitution at the C5 position.
Nitration of the quinoline ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is a strong electron-withdrawing group and can serve as a precursor for the introduction of an amino group via reduction, which can then be further functionalized. The position of nitration is influenced by the directing effects of the substituents on the quinoline ring. For 8-alkoxyquinolines, nitration often occurs at the 5- and 7-positions.
| Starting Material | Reagent(s) | Reaction Type | Major Product(s) |
| This compound | N-Bromosuccinimide (NBS) | Bromination | [(5-Bromo-2-methylquinolin-8-yl)oxy]acetic acid |
| This compound | HNO₃ / H₂SO₄ | Nitration | [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetic acid and/or [(2-Methyl-7-nitroquinolin-8-yl)oxy]acetic acid |
Molecular Hybridization and Conjugation Strategies
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. This compound is a valuable scaffold for such strategies.
The carboxylic acid group can be used as a linker to conjugate other bioactive molecules, such as other heterocyclic systems, amino acids, or known drug molecules. This is typically achieved through the formation of an amide or ester bond, as described in section 2.2.1. For example, the synthesis of quinoline-cinnamide hybrids has been reported, where the quinolin-8-yloxy acetic acid moiety is coupled with a cinnamide derivative. nih.gov
Another approach involves the functionalization of the quinoline ring itself. For instance, the methyl group at the C2 position can be a site for further reactions, such as condensation with aldehydes, to build more complex molecular architectures. These hybridization strategies significantly expand the chemical diversity of derivatives that can be accessed from this compound, opening up possibilities for the development of novel compounds with interesting chemical and biological properties.
Green Chemistry Approaches in the Synthesis of Quinoline-Oxy-Acetic Acid Derivatives
The synthesis of quinoline derivatives, including quinoline-oxy-acetic acids, has traditionally involved methods that can be resource-intensive and may utilize hazardous materials. tandfonline.comnih.gov In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. acs.orgijpsjournal.com These approaches focus on maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and minimizing waste. ijpsjournal.comzenodo.org For quinoline-oxy-acetic acid derivatives, green methodologies often adapt established reactions like the Williamson ether synthesis by incorporating eco-friendly techniques. researchgate.net
Microwave-Assisted Synthesis (MAS)
Microwave irradiation has emerged as a powerful tool in green organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. lew.ronih.gov This technique offers rapid and uniform heating compared to conventional methods. researchgate.netnih.gov In the context of quinoline synthesis, microwave-assisted protocols have been successfully employed for various reactions, including cyclization and condensation steps. nih.govmdpi.com For instance, the synthesis of quinoline derivatives has been achieved via microwave-assisted reactions using catalysts like p-sulfonic acid calix acs.orgarene under neat (solvent-free) conditions or in green solvents like water. tandfonline.comnih.gov While specific literature on the microwave-assisted synthesis of this compound is not abundant, the general applicability of this method to related heterocyclic systems suggests its high potential for this synthesis, likely reducing thermal decomposition byproducts and energy usage. acs.org
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient green methodology. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can significantly accelerate reaction rates. researchgate.netnih.gov Ultrasound-assisted synthesis has been successfully used for preparing various quinoline derivatives, often in aqueous media, which aligns with green chemistry principles. researchgate.netnih.gov For example, a three-component reaction to form 2-substituted quinolines has been efficiently carried out in water under ultrasound irradiation. researchgate.net This approach offers advantages such as enhanced reaction speeds, improved yields, and operational simplicity, making it a promising green alternative for synthesizing quinoline-oxy-acetic acid scaffolds. nih.govmdpi.com
Use of Green Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry. Replacing volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. tandfonline.comresearchgate.net Water, in particular, is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Acetic acid has also been explored as a green catalytic and solvent system for quinoline derivative synthesis. researchgate.net
In addition to green solvents, the development of eco-friendly catalysts is crucial. These catalysts are often reusable, non-toxic, and highly efficient. Examples used in quinoline synthesis include:
Inexpensive Metal Salts: Ferric chloride (FeCl3·6H2O) has been used as a readily available, low-cost, and environmentally friendly catalyst for quinoline synthesis in water. tandfonline.com
Biocatalysts: Enzymes and whole-cell systems are being explored for their high selectivity and ability to function under mild conditions, representing a frontier in green quinoline synthesis. ijpsjournal.com
Heterogeneous Catalysts: Solid-supported catalysts, such as carbon aerogels doped with metal nanoparticles, offer advantages like easy separation from the reaction mixture and potential for reuse, which simplifies purification and reduces waste. tandfonline.com
The following table summarizes and compares various green chemistry approaches applicable to the synthesis of quinoline derivatives.
| Green Approach | Key Features | Typical Conditions | Advantages | References |
|---|---|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Rapid heating using microwave irradiation. | Solvent-free (neat) or in green solvents (water, ethanol); catalysts like p-sulfonic acid calix acs.orgarene. | Drastically reduced reaction times (minutes vs. hours); improved yields; cleaner reactions. | tandfonline.comlew.ronih.govmdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation. | Often performed in water or ethanol at room temperature. | Accelerated reaction rates; high yields; mild reaction conditions; operational simplicity. | nih.govresearchgate.netnih.govmdpi.com |
| Green Catalysts | Employment of non-toxic, reusable, and efficient catalysts. | FeCl3·6H2O in water; biocatalysts in aqueous buffers; reusable heterogeneous catalysts. | Reduced environmental impact; easy catalyst recovery and reuse; high atom economy. | tandfonline.comijpsjournal.comtandfonline.com |
| Green Solvents | Replacement of hazardous organic solvents with safer alternatives. | Reactions performed in water, ethanol, or polyethylene glycol (PEG). | Increased safety; reduced pollution; lower cost and environmental footprint. | tandfonline.comresearchgate.net |
Coordination Chemistry and Metal Complexation of 2 Methylquinolin 8 Yl Oxy Acetic Acid
Ligand Design Principles for Metal Complexation involving Quinoline-Oxy-Acetate Scaffolds
The design of ligands for specific metal complexation is a cornerstone of coordination chemistry, and the quinoline-oxy-acetate scaffold of [(2-Methylquinolin-8-yl)oxy]acetic acid exemplifies several key principles. The inherent properties of the 8-hydroxyquinoline (B1678124) (8-HQ) backbone, from which this ligand is derived, provide a strong foundation for effective metal chelation. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group (or, in this case, the ether and carboxylic acid oxygens) create a bidentate or potentially tridentate coordination environment. This arrangement forms a stable five- or six-membered chelate ring upon complexation with a metal ion, a thermodynamically favorable outcome known as the chelate effect.
The introduction of the acetic acid group at the 8-position via an ether linkage significantly modifies the electronic and steric properties of the parent 8-hydroxyquinoline. This modification allows for fine-tuning of the ligand's coordination behavior. The carboxylate group introduces another potential coordination site, enabling the ligand to act as a tridentate donor, bridging between metal centers, or forming intricate coordination polymers. The methyl group at the 2-position of the quinoline ring introduces steric hindrance, which can influence the coordination geometry around the metal center and potentially prevent the formation of certain complex stoichiometries that are common for unsubstituted 8-hydroxyquinoline. This strategic placement of substituents is a critical aspect of ligand design, allowing for the control of the resulting metal complex's structure and reactivity.
Furthermore, the electronic nature of the quinoline ring system, with its delocalized π-electrons, can be modulated by substituents, thereby influencing the donor strength of the nitrogen and oxygen atoms and, consequently, the stability of the metal complexes. The design of quinoline-oxy-acetate scaffolds thus represents a rational approach to creating ligands with tailored properties for specific applications in areas such as catalysis, materials science, and analytical chemistry.
Synthesis and Structural Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and stoichiometry, can be varied to isolate complexes with different coordination numbers and geometries.
Complexation with Transition Metals (e.g., Mercury(II), Rhodium)
Mercury(II) Complexes: Research has demonstrated the successful synthesis of a mercury(II) complex with a closely related ligand, methyl 2-(quinolin-8-yloxy)acetate. The synthesis of the diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) complex was achieved by reacting 8-quinolinyloxyacetic acid with methanol (B129727) to form the methyl ester, followed by a reaction with mercury(II) iodide under solvothermal conditions. nih.gov This method yielded colorless prism crystals of the complex. nih.gov The ligand coordinates to the mercury(II) ion, showcasing the affinity of the quinoline nitrogen for soft metal ions like Hg(II).
Rhodium Complexes: While specific studies on the complexation of this compound with rhodium are not extensively documented, the reactivity of rhodium with similar quinoline-based ligands provides valuable insights. For instance, rhodium(I) carbonyl complexes have been synthesized using quinoline-2-carboxylic acid and quinoline-8-carboxylic acid. researchgate.net These reactions typically involve the dimeric rhodium precursor [Rh(CO)₂Cl]₂ reacting with the ligand in a 1:2 molar ratio to yield cis-[Rh(CO)₂ClL] type complexes. researchgate.net These complexes can further undergo oxidative addition reactions with electrophiles. researchgate.net The synthesis of half-sandwich rhodium complexes with 8-hydroxyquinoline derivatives has also been achieved through mechanochemical methods, offering a rapid and efficient route to these compounds. nih.gov It is anticipated that this compound would coordinate to rhodium through the quinoline nitrogen and at least one of the oxygen atoms from the oxy-acetate group, potentially forming stable five- or six-membered chelate rings.
X-ray Crystallographic Analysis of Coordination Geometries in Metal Complexes
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes.
Mercury(II) Complex Structure: The crystal structure of diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) reveals a mononuclear complex where the Hg(II) ion is in a distorted trigonal planar coordination environment. nih.gov The coordination sphere is defined by two iodide ions and the nitrogen atom of the quinoline ring. nih.gov The Hg-N bond length is 2.470(9) Å, and the Hg-I bond lengths are 2.6163(12) and 2.6246(11) Å. nih.gov Interestingly, weak interactions between the mercury center and the ether and carbonyl oxygen atoms of the ligand are also observed, with Hg···O distances of 2.764(1) and 2.897(1) Å, suggesting a potential for higher coordination numbers. nih.gov The crystal packing is further stabilized by face-to-face π–π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-centroid distance of 3.563(9) Å. nih.gov
| Selected Bond Lengths (Å) and Angles (°) for Diiodido[methyl 2-(quinolin-8-yloxy)acetate-κN]mercury(II) | |
| Bond | Length/Angle |
| Hg—N | 2.470(9) |
| Hg—I1 | 2.6163(12) |
| Hg—I2 | 2.6246(11) |
| N—Hg—I1 | 102.2(2) |
| N—Hg—I2 | 105.9(2) |
| I1—Hg—I2 | 151.47(4) |
| Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov |
Rhodium Complex Structures: Although a crystal structure for a rhodium complex of this compound is not available, studies on related complexes provide expectations for its coordination geometry. For example, half-sandwich rhodium complexes with 8-hydroxyquinoline-amino acid hybrids have been structurally characterized, revealing a pseudo-octahedral geometry around the rhodium center. iosrjournals.org In these complexes, the 8-hydroxyquinoline derivative acts as a bidentate ligand, coordinating through the nitrogen and the deprotonated hydroxyl oxygen. It is plausible that this compound would also act as a bidentate or even a tridentate ligand, leading to various possible coordination geometries depending on the rhodium precursor and reaction conditions.
Chelation Properties and Ligand-Metal Interactions
The chelation of this compound with metal ions is primarily governed by the interaction of the metal center with the nitrogen atom of the quinoline ring and the oxygen atoms of the oxy-acetate moiety. This N,O-coordination is a common feature of 8-hydroxyquinoline derivatives and is responsible for the high stability of their metal complexes. scirp.org
The deprotonation of the carboxylic acid group plays a crucial role in the chelation process, leading to the formation of a negatively charged carboxylate that can form a strong coordinate bond with a positively charged metal ion. The ether oxygen atom can also participate in coordination, although it is generally a weaker donor than the carboxylate oxygen. The ability of the ligand to act as a bidentate (N, O-carboxylate) or tridentate (N, O-ether, O-carboxylate) ligand imparts flexibility to its coordination behavior, allowing it to adapt to the preferred coordination geometry of different metal ions.
The electronic properties of the ligand, including the electron-donating ability of the nitrogen and oxygen atoms, also play a significant role in the stability of the resulting metal complexes. The aromatic quinoline ring can participate in π-stacking interactions, which can further stabilize the crystal lattice of the solid-state complexes, as observed in the mercury(II) complex. nih.gov
Potential Applications of this compound Metal Complexes in Catalysis Research
Metal complexes derived from 8-hydroxyquinoline and its derivatives have shown considerable promise in various catalytic applications. The versatility of the quinoline-oxy-acetate scaffold in this compound suggests that its metal complexes could also exhibit significant catalytic activity.
Rhodium complexes, in particular, are renowned for their catalytic prowess in a wide range of organic transformations. For instance, rhodium(I) complexes with quinoline carboxylic acid ligands have demonstrated higher catalytic activity for the carbonylation of methanol to acetic acid and methyl acetate (B1210297) compared to the well-known Monsanto process catalyst, [Rh(CO)₂I₂]⁻. researchgate.net The turn over number (TON) for these complexes reached up to 1775 in one hour under the specified reaction conditions. researchgate.net This enhanced activity is attributed to the electronic and steric properties imparted by the quinoline-based ligand.
The potential for this compound metal complexes in catalysis extends to other reactions as well. The ability of the ligand to stabilize different oxidation states of the metal center and to provide a specific coordination environment is crucial for catalytic activity. For example, half-sandwich rhodium complexes with 8-hydroxyquinoline derivatives have been shown to be active catalysts for amide synthesis. nih.gov Furthermore, cobalt(II) complexes with 8-hydroxyquinoline and amino acids have been utilized as homogeneous catalysts for the hydrolysis of esters. researchgate.net
The design of the ligand, including the presence of the 2-methyl group and the flexible oxy-acetate arm, can be exploited to fine-tune the selectivity and efficiency of the catalytic process. The steric bulk of the methyl group could influence substrate approach and product selectivity, while the carboxylate group could participate in substrate activation or stabilization of transition states. Therefore, metal complexes of this compound represent a promising area for future research in the development of novel and efficient homogeneous catalysts.
Biological Activity and Mechanistic Investigations of 2 Methylquinolin 8 Yl Oxy Acetic Acid and Its Analogues
In Vitro Studies on Cell-Based Systems
Evaluation of Inhibitory Potencies
While specific inhibitory potency data for [(2-Methylquinolin-8-yl)oxy]acetic acid against cell lines were not prominently available in the reviewed literature, extensive research on its analogues highlights the significant antiproliferative potential of the quinoline-acetic acid scaffold. For instance, a series of 2-oxoquinoline-1-acetic acid derivatives demonstrated potent inhibitory activity against aldose reductase, with IC50 values ranging from 0.45 to 6.0 μM. nih.gov This suggests that the core structure is amenable to modifications that can elicit strong biological responses.
Further studies on other quinoline (B57606) derivatives have shown submicromolar antiproliferative activity against various cancer cell lines. nih.gov For example, novel morpholine-bearing quinoline derivatives have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butylcholinesterase (BChE), with one of the most active compounds showing an IC50 value of 1.94 µM for AChE. mdpi.com Similarly, certain 8-hydroxyquinoline (B1678124) derivatives have shown antiproliferative activity in the single-digit micromolar or submicromolar range against medulloblastoma and melanoma cell lines. nih.gov The inhibitory potential of these analogues underscores the therapeutic promise of this class of compounds.
Table 1: Inhibitory Potencies of Selected Quinoline Analogues
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Oxoquinoline-1-acetic acid derivatives | Aldose Reductase | 0.45 - 6.0 | nih.gov |
| 8-Hydroxyquinoline derivative (Compound 1) | Medulloblastoma DAOY | 0.19 | nih.gov |
| 8-Hydroxyquinoline derivative (Compound 1) | Melanoma A375 | 0.11 | nih.gov |
| Morpholine-bearing quinoline (Compound 11g) | Acetylcholinesterase (AChE) | 1.94 | mdpi.com |
| Morpholine-bearing quinoline (Compound 11g) | Butylcholinesterase (BChE) | 28.37 | mdpi.com |
Cell Cycle Modulation Research
Analogues of this compound have been shown to exert their antiproliferative effects by modulating the cell cycle. Research on a promising 2-(thiophen-2-yl)acetic acid derivative demonstrated its ability to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov Prolonged exposure of 48 and 72 hours led to an increase in the subG0/G1 fraction of the cell population, which is indicative of cell death through apoptosis or necrosis. nih.gov This ability to halt cell cycle progression is a key mechanism for the anticancer activity of many therapeutic agents, and these findings suggest that quinoline-oxy-acetic acid derivatives may share this mode of action.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer compounds. Studies on compounds structurally related to this compound reveal a convergence on caspase-mediated apoptotic pathways. A central player in this process is caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Research has shown that caspase-8 can act as a molecular switch controlling not only apoptosis but also necroptosis and pyroptosis.
The apoptotic effect of some compounds is mediated through a pathway that is dependent on the activation of caspase-8. This activation can subsequently trigger the caspase cascade, including the activation of caspase-9 (from the intrinsic pathway) and the executioner caspase-3, culminating in apoptosis. This activation cascade is often accompanied by the cleavage of Poly-(ADP-ribose)-polymerase (PARP), a hallmark of apoptosis.
Molecular Target Identification and Binding Studies
Enzyme Inhibition Kinetics and Characterization
Angiotensin-Converting Enzyme (ACE): Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Inhibition of ACE is a major strategy for treating hypertension. scienceopen.com Research into 8-hydroxyquinoline derivatives carrying a 1,3,4-oxadiazole (B1194373) moiety, which are structurally related to this compound, has demonstrated concentration-dependent ACE inhibitory activity. researchgate.net Molecular docking simulations of these derivatives supported a probable binding conformation within the ACE active site. researchgate.net The inhibition kinetics of various natural and synthetic compounds against ACE have been characterized, with many, such as certain flavonoids and peptides, showing potent inhibitory effects. nih.govscienceopen.com
Alanine (B10760859) Dehydrogenase: While specific studies on the inhibition of alanine dehydrogenase by this compound were not identified in the search results, the broader class of quinoline-based analogues has been investigated as inhibitors of other dehydrogenases. A series of quinoline-based analogues were designed and optimized as potent inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in certain cancers. nih.gov This demonstrates the potential of the quinoline scaffold to be tailored for the inhibition of specific dehydrogenase enzymes.
Receptor Interaction and Signal Transduction Pathway Modulation
To understand the interaction of this compound analogues with their molecular targets, computational molecular docking studies are frequently employed. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.
For various quinoline derivatives, molecular docking studies have been crucial in elucidating their mechanism of action. For example, docking analysis of novel quinoline derivatives against DNA gyrase revealed minimum binding energies ranging from –6.0 to –7.33 kcal/mol, indicating stable binding. mdpi.com In another study, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein was calculated to be between -5.3 to -6.1 Kcal/mol. mdpi.com These computational predictions help rationalize the observed biological activities and guide the design of new, more potent analogues.
Regarding signal transduction, the activation of the p53 pathway is a crucial event in the cellular response to DNA damage, often leading to cell cycle arrest or apoptosis. nih.gov Certain quinoline-based compounds that interact with DNA have been shown to elicit a DNA damage response through the activation of p53, linking receptor/target interaction directly to the modulation of a key signaling pathway involved in cancer suppression. nih.gov
Table 2: Predicted Binding Affinities of Quinoline Analogues from Molecular Docking Studies
| Compound Class | Target Protein | Binding Energy/Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Novel Quinoline Derivatives | DNA Gyrase | -6.0 to -7.33 | mdpi.com |
| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | mdpi.com |
Microtubule Polymerization Research and Microtubule-Targeting Agent Studies
Research into the biological activity of quinoline derivatives has identified them as a promising class of compounds with the potential to act as microtubule-targeting agents. nih.gov Microtubules are dynamic protein polymers essential for various cellular processes, including cell division, and their disruption is a key strategy in cancer chemotherapy. nih.govnih.gov While direct studies on the microtubule polymerization activity of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been investigated for its tubulin polymerization inhibition capabilities. nih.gov
A number of quinoline-containing compounds have been shown to exhibit their antiproliferative effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov For instance, a series of novel quinoline derivatives were designed and synthesized to target the colchicine (B1669291) binding site on tubulin. nih.gov This investigation revealed that certain compounds in the series demonstrated significant antitumor activity across a panel of 60 cancer cell lines. nih.gov The most potent of these compounds was found to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) in the micromolar range. nih.gov Furthermore, treatment of breast cancer cells with this compound led to a notable reduction in β-tubulin mRNA levels, an effect comparable to that of the known microtubule destabilizing agent, colchicine. nih.gov
These findings suggest that the quinoline scaffold can serve as a valuable pharmacophore for the development of new microtubule inhibitors. The mechanism of action for such compounds generally involves binding to tubulin, which in turn disrupts the dynamic equilibrium of microtubule assembly and disassembly, a process critical for cell division. nih.govnih.gov Although the specific interactions of this compound with tubulin have not been detailed, the established activity of its analogues provides a strong rationale for its investigation as a potential microtubule-targeting agent.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. nih.govmdpi.com Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective compounds.
The quinoline scaffold is a versatile platform for medicinal chemists, and modifications at various positions can significantly influence its biological profile. nih.govresearchgate.net For example, in a study of quinoline derivatives designed as tubulin polymerization inhibitors, the presence of specific substituents was found to be critical for their cytotoxic activity. nih.gov While the specific SAR for this compound in the context of microtubule inhibition is not detailed in the available literature, general principles from related quinoline derivatives can be extrapolated.
The substitution pattern on the quinoline ring can affect the compound's electronics, lipophilicity, and steric properties, all of which can influence its interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the binding affinity of the molecule to its target protein. mdpi.com Similarly, the size and shape of the substituent can determine whether the compound fits optimally into the binding pocket. mdpi.com
In the broader context of anticancer quinolines, SAR studies have shown that the position and nature of substituents are key determinants of activity. For instance, in a series of quinoxaline (B1680401) derivatives (a related heterocyclic system), the presence of an electron-releasing group like a methoxy (B1213986) group was found to be essential for activity, while electron-withdrawing groups like fluorine decreased the activity. mdpi.com This highlights the importance of electronic effects in the biological activity of such compounds.
Table 1: Impact of Quinoline Substituents on Biological Activity (General Observations)
| Substituent Position | Substituent Type | General Impact on Activity | Reference |
|---|---|---|---|
| General | Electron-releasing groups (e.g., -OCH3) | Can be essential for activity in some series. | mdpi.com |
| General | Electron-withdrawing groups (e.g., -F, -Cl) | Can decrease activity in some series. | mdpi.com |
| General | Aliphatic linkers | Can be essential for activity depending on placement. | mdpi.com |
The oxyacetic acid moiety at the 8-position of the quinoline ring in this compound is a significant structural feature that likely plays a crucial role in its biological interactions. While specific studies on the role of this moiety in the context of microtubule inhibition are lacking, its chemical properties suggest several potential functions.
The carboxylic acid group is ionizable at physiological pH, which can influence the compound's solubility and its ability to form hydrogen bonds with biological targets. nih.gov In some quinoline-related carboxylic acid derivatives, the close proximity of the carboxylic acid and the nitrogen atom of the quinoline ring has been speculated to be important for their biological activity, potentially through chelation with divalent metals. nih.gov
The ether linkage (-O-) provides a degree of conformational flexibility, allowing the acetic acid portion to orient itself for optimal interaction with a binding site. The synthesis of 2-[(2-Methylquinolin-8-yl)oxy]acetic acid has been reported, with the carboxylic acid group being a key reactive site for further chemical modifications. researchgate.net This suggests that the oxyacetic acid moiety can serve as a handle for creating derivatives with altered pharmacokinetic or pharmacodynamic properties.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for optimizing hit and lead compounds, as it helps to identify small, efficient molecules that have a higher potential for development into successful drugs. The goal is to increase potency without disproportionately increasing molecular size or lipophilicity, a phenomenon often referred to as "molecular obesity".
While specific ligand efficiency data for this compound is not available, the principles of LE can be applied to its potential optimization as a microtubule inhibitor. A typical strategy would involve starting with a fragment or a small "hit" molecule that demonstrates binding to the target (in this case, tubulin) and then systematically modifying its structure to improve affinity while maintaining or improving its ligand efficiency.
For a quinoline-based scaffold, optimization strategies could include:
Exploring different substituents on the quinoline ring: As discussed in the SAR section, small modifications can have a significant impact on activity. By systematically varying the substituents and measuring the corresponding changes in binding affinity and LE, more potent and efficient compounds can be identified.
Modifying the linker: The oxyacetic acid linker could be altered in length or composition to optimize the orientation of the quinoline core within the tubulin binding site.
Bioisosteric replacement: The carboxylic acid group could be replaced with other acidic functional groups (e.g., a tetrazole) to modulate the compound's physicochemical properties and biological activity.
Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can also be employed to guide these optimization efforts. nih.gov CoMFA models can provide insights into the steric and electrostatic fields around a series of compounds that are important for their biological activity, thereby informing the design of new analogues with improved potency. nih.gov
Computational Chemistry and in Silico Modeling Studies of 2 Methylquinolin 8 Yl Oxy Acetic Acid
Quantum Chemical Calculations for Electronic Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and stability. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost.
Frontier Molecular Orbital Analysis (HOMO, LUMO, Band Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For quinoline (B57606) derivatives, a larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For instance, a study on 2-(quinolin-8-yloxy)-acetic acid highlighted that a large HOMO-LUMO gap suggests good stability and high chemical hardness. While the precise energy values for [(2-Methylquinolin-8-yl)oxy]acetic acid are not documented in the reviewed literature, it is anticipated that the methyl group at the 2-position would introduce slight modifications to the electronic distribution and, consequently, the HOMO and LUMO energy levels compared to the unsubstituted parent compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on Analogous Compounds
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| HOMO Energy | Negative value (e.g., -6 to -7 eV) | Electron-donating capacity |
| LUMO Energy | Negative or near-zero value (e.g., -1 to -2 eV) | Electron-accepting capacity |
| Band Gap (LUMO-HOMO) | Positive value (e.g., 4 to 5 eV) | Chemical stability and reactivity |
Note: These are illustrative values based on general findings for similar quinoline derivatives and are not based on specific experimental or computational results for this compound.
Dipole Moment and Polarizability Assessments
For this compound, the presence of electronegative oxygen and nitrogen atoms, along with the carboxylic acid group, would result in a significant dipole moment. The specific vector and magnitude of this dipole moment have not been reported. Similarly, the polarizability would be influenced by the aromatic quinoline ring system and the flexible acetic acid side chain. These parameters are crucial for predicting the solubility and binding characteristics of the molecule.
Molecular Docking and Simulation Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Prediction
While no specific molecular docking studies targeting this compound have been found in the surveyed literature, research on analogous quinoline derivatives demonstrates their potential to interact with various protein targets. For example, derivatives of 8-hydroxyquinoline (B1678124) have been investigated as potential antimicrobial agents by docking them into the active sites of bacterial enzymes. The general approach involves identifying a protein of interest and then computationally placing the ligand into its binding pocket to predict the binding affinity and mode.
Binding Conformation and Interacting Residues Analysis
A successful docking simulation not only predicts the binding energy but also reveals the specific conformation of the ligand within the active site and the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues. The quinoline ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues. The ether oxygen and the quinoline nitrogen can also act as hydrogen bond acceptors. Analysis of these interactions is vital for understanding the basis of a ligand's biological activity and for designing more potent derivatives.
Table 2: Potential Interacting Residues for this compound in a Hypothetical Protein Active Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Carboxylic acid | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen bonding, Ionic interactions |
| Quinoline ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π stacking, Hydrophobic interactions |
| Ether oxygen | Serine, Threonine, Asparagine, Glutamine | Hydrogen bonding |
| Quinoline nitrogen | Polar residues | Hydrogen bonding |
Note: This table is illustrative and the actual interacting residues would depend on the specific protein target.
Theoretical Prediction of Molecular Reactivity and Stability
The stability of this compound can also be assessed by examining its molecular structure and potential for intramolecular interactions. For instance, the presence of the methyl group might influence the conformation of the acetic acid side chain through steric effects. Computational studies on similar quinoline derivatives have shown that different conformers can exist with varying degrees of stability. A comprehensive theoretical study would involve identifying the most stable conformer of this compound to better understand its behavior.
In Silico Molecular Descriptors for ADMET Prediction in Research
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to minimize late-stage failures and reduce costs. nih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological profiles before a compound is even synthesized. For novel compounds such as this compound, in silico modeling offers valuable insights into its potential as a drug candidate. This is achieved through the calculation of various molecular descriptors that correlate with specific ADMET characteristics.
The molecular structure of this compound (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) serves as the foundation for these predictions. moldb.com Computational tools employ algorithms that analyze the two-dimensional and three-dimensional features of the molecule to forecast its behavior in a biological system. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans. drugbank.comunits.it
Key molecular descriptors and their predicted ADMET properties for this compound are summarized in the interactive table below. It is important to note that these are predictive values and would require experimental validation.
| ADMET Parameter | Predicted Value/Classification | Significance in Drug Discovery |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |
| Caco-2 Permeability | Moderate to High | Indicates the ability of the compound to cross the intestinal epithelial cell barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts whether the compound can cross the BBB and enter the central nervous system. |
| Plasma Protein Binding (PPB) | High | Affects the concentration of the free drug available to exert its pharmacological effect. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions as CYP2D6 is a major drug-metabolizing enzyme. |
| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for drug-drug interactions with a wide range of co-administered drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low Probability | Predicts the likelihood of interference with the renal clearance of other drugs. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Predicts the potential of the compound to induce genetic mutations. |
| hERG Inhibition | Low to Moderate Risk | Assesses the risk of cardiotoxicity by blocking the hERG potassium channel. |
| Hepatotoxicity | Moderate Risk | Predicts the potential for drug-induced liver injury. |
The "drug-likeness" of this compound can also be evaluated using Lipinski's Rule of Five. researchgate.net This rule stipulates that orally bioavailable drugs generally have:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (log P) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Based on its molecular formula, this compound has a molecular weight of 217.22 g/mol , which is well within the guideline. The number of hydrogen bond donors is 1 (from the carboxylic acid group), and the number of hydrogen bond acceptors is 4 (the nitrogen in the quinoline ring and the three oxygen atoms). The calculated log P (ClogP) is also predicted to be within the acceptable range for drug-like molecules. Therefore, this compound is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Spectroscopic and Advanced Analytical Characterization Methodologies in Research on 2 Methylquinolin 8 Yl Oxy Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For [(2-Methylquinolin-8-yl)oxy]acetic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in a specific region of the spectrum, with their chemical shifts and coupling patterns providing insights into their positions on the ring system. The methyl group protons at the 2-position of the quinoline ring would likely present as a singlet, and the methylene (B1212753) protons of the oxyacetic acid moiety would also be expected to produce a singlet. The acidic proton of the carboxyl group is often observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), and more advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Quinoline) | 7.0 - 8.5 | Multiplet |
| OCH₂ | ~4.8 | Singlet |
| CH₃ | ~2.5 | Singlet |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic-C (Quinoline) | 110 - 160 |
| OCH₂ | 60 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would result in a strong absorption band typically in the range of 1700-1760 cm⁻¹. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations in the aromatic region (approximately 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be present in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).
In a study by Prashanth et al., the synthesis and characterization of this compound (referred to as compound 3b in the paper) was reported. researchgate.net The experimental FT-IR data for this compound showed a characteristic absorption band for the C=O group at 1740 cm⁻¹ and a broad band for the acidic O-H group in the range of 3410–3520 cm⁻¹, which is consistent with the expected values for a carboxylic acid. researchgate.net
Table 3: Experimental IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 3410–3520 |
| C=O (Carboxylic Acid) | 1740 |
Data from Prashanth, T., et al. (2025). researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, a mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques like electrospray ionization) that corresponds to its molecular weight (217.22 g/mol ). The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the cleavage of the ether bond and the loss of the acetic acid moiety or parts of it, such as the loss of a carboxyl group. The fragmentation of the quinoline ring itself would also produce characteristic ions.
While detailed fragmentation analysis for this compound is not available in the reviewed literature, liquid chromatography-mass spectrometry (LC-MS) data for the related ethyl ester precursor, ethyl 2-[(2-methylquinolin-8-yl)oxy]acetate, showed an (M+1) peak at m/z 246.2, confirming its molecular weight. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 218.07 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure in the solid state. The data obtained would allow for the determination of the crystal system, space group, and unit cell dimensions of the crystal. Furthermore, it would reveal the conformation of the molecule, including the orientation of the acetic acid side chain relative to the quinoline ring, and would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal.
As of the current literature review, there are no published X-ray diffraction studies specifically for this compound. Therefore, detailed crystallographic data for this compound is not available.
Table 5: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Future Research Directions and Translational Perspectives for 2 Methylquinolin 8 Yl Oxy Acetic Acid
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.orgresearchgate.net While effective, these methods often require harsh conditions, high temperatures, and the use of hazardous reagents, leading to environmental concerns and limitations in substrate scope. tandfonline.comtandfonline.com Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to [(2-Methylquinolin-8-yl)oxy]acetic acid and its analogues.
Key areas for exploration include:
Green Chemistry Approaches: The development of eco-friendly synthetic protocols is paramount. This includes the use of greener solvents like water or ionic liquids, solvent-free reactions, and the application of microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.comtandfonline.com For instance, multicomponent reactions (MCRs) in aqueous media represent a highly efficient and atom-economical strategy for generating molecular diversity. tandfonline.com
Catalytic C-H Bond Functionalization: Transition-metal-catalyzed C-H bond activation and functionalization have emerged as powerful tools in modern organic synthesis. mdpi.comrsc.org These methods allow for the direct introduction of functional groups onto the quinoline scaffold with high precision and efficiency, bypassing the need for pre-functionalized starting materials. rsc.org Exploring catalytic systems (e.g., rhodium, ruthenium, copper) could provide novel pathways to substituted this compound derivatives. mdpi.com
Photocatalysis and Electrochemistry: Light- and electricity-driven synthetic methods offer unique reactivity and selectivity profiles. These techniques can often be performed under mild conditions and can enable transformations that are difficult to achieve through traditional thermal methods. Investigating photo-induced oxidative cyclization or electrochemical synthesis could lead to innovative and sustainable routes to the target compound. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Advantages | Disadvantages | Future Application for this compound |
|---|---|---|---|
| Classical Methods (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. rsc.org | Harsh reaction conditions, low atom economy, environmental concerns. tandfonline.comtandfonline.com | Serve as a benchmark for newly developed, more sustainable methods. |
| Green Chemistry (e.g., Microwave, MCRs) | Reduced reaction times, lower energy consumption, high atom economy, environmentally benign. tandfonline.comtandfonline.com | May require specialized equipment; optimization can be challenging. | Development of one-pot, multicomponent strategies for rapid library synthesis. |
| C-H Functionalization | High atom economy, direct functionalization, novel disconnections. mdpi.comrsc.org | Often requires expensive transition-metal catalysts, directing group may be needed. | Direct and late-stage modification of the quinoline core to create diverse analogues. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity, high selectivity. mdpi.com | Can be limited by substrate scope; requires specific equipment. | Accessing novel derivatives through unique radical-based reaction pathways. |
Advanced Mechanistic Elucidation of Biological Actions
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgarabjchem.orgresearchgate.net They often exert their effects by interacting with specific biological targets such as enzymes (e.g., tyrosine kinases, topoisomerases) and receptors. arabjchem.orgnih.gov A critical future direction for this compound is to move beyond preliminary screening and perform in-depth mechanistic studies to identify its specific molecular targets and pathways.
Future investigations should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that this compound interacts with. Once a target is identified, validation studies using methods like siRNA or CRISPR-Cas9 will be essential.
Enzyme Inhibition and Kinetic Studies: If the compound is found to target an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki). This information is crucial for understanding the compound's potency and for guiding further optimization. arabjchem.org
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular processes is vital. This includes studying its impact on cell cycle progression, apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and cell migration. researchgate.net Techniques like Western blotting, flow cytometry, and gene expression profiling can provide valuable insights.
Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target through X-ray crystallography or cryo-electron microscopy would provide an atomic-level understanding of the binding interactions. This structural information is invaluable for explaining the compound's activity and for guiding the rational design of more potent and selective analogues.
Table 2: Potential Biological Targets for this compound Investigation
| Target Class | Examples | Potential Therapeutic Area | Rationale for Investigation |
|---|---|---|---|
| Protein Kinases | EGFR, HER-2, c-Met, VEGFR | Cancer | Many FDA-approved quinoline-based drugs are kinase inhibitors. nih.govnih.govrsc.org |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer | The quinoline scaffold is present in natural products like camptothecin, a known topoisomerase inhibitor. arabjchem.orgnih.gov |
| Microtubules | Tubulin | Cancer | Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest. arabjchem.org |
| Bacterial Enzymes | DNA gyrase, Dihydrofolate reductase | Infectious Diseases | Quinolone antibiotics are a major class of drugs that target bacterial enzymes. |
| Multidrug Resistance Proteins | MRP2 | Cancer (Chemoresistance) | Certain quinoline structures have been identified as modulators of multidrug resistance proteins. nih.gov |
Rational Design of Enhanced Analogues through SAR and Computational Insights
Future research should leverage structure-activity relationship (SAR) studies and computational chemistry to rationally design analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com A systematic exploration of the chemical space around the core scaffold is essential for optimizing its biological activity.
Key strategies include:
Systematic SAR Studies: This involves the synthesis of a library of analogues where each part of the molecule—the quinoline ring, the methyl group at position 2, and the oxyacetic acid side chain at position 8—is systematically modified. For example, the methyl group could be replaced with other alkyl or aryl groups, and the acetic acid moiety could be converted to esters, amides, or other bioisosteres. scispace.com
Computational Modeling: In silico methods can accelerate the drug design process. mdpi.com
Docking Studies: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of new analogues, helping to prioritize which compounds to synthesize. rsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built to correlate the three-dimensional structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed molecules.
Pharmacokinetic Optimization: Beyond potency, it is crucial to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound. Modifications can be made to improve solubility, membrane permeability, and metabolic stability, which are critical for in vivo efficacy.
Table 3: Strategies for Rational Analogue Design
| Molecular Substructure | Potential Modifications | Desired Outcome |
|---|---|---|
| Quinoline Ring | Introduction of substituents (e.g., halogens, hydroxyl, amino groups) at various positions. | Modulate electronic properties, improve binding interactions, alter solubility. |
| 2-Methyl Group | Replacement with other alkyl chains (ethyl, propyl), cycloalkyl, or aryl groups. | Probe steric tolerance in the binding pocket, enhance hydrophobic interactions. |
| 8-Oxyacetic Acid Side Chain | Conversion to esters, amides, hydroxamic acids; variation of the linker length. | Alter hydrogen bonding capacity, improve cell permeability, modify metabolic stability. scispace.com |
Development of this compound Derivatives as Research Probes
Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted to create valuable research tools for chemical biology. The intrinsic properties of the quinoline ring, such as fluorescence, make it an attractive starting point for the development of molecular probes. researchgate.netacs.org
Future directions in this area involve:
Fluorescent Probes: The quinoline nucleus is a known fluorophore. By conjugating the scaffold to specific recognition elements, it is possible to design fluorescent probes for detecting ions, pH changes, or specific biomolecules within cells. researchgate.net These probes can be used for cellular imaging and to study biological processes in real-time.
Affinity-Based Probes: To aid in target identification, derivatives of this compound can be synthesized with a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a photo-activatable group) and a reporter tag (e.g., biotin). These probes can be used to covalently label their biological targets in a complex biological sample, facilitating their isolation and identification by mass spectrometry.
Chiral Probes: The introduction of a chiral center into the molecule could lead to the development of probes capable of distinguishing between enantiomers or diastereomers of other molecules, which is important in pharmacology and materials science. acs.org
Table 4: Development of this compound-Based Research Probes
| Probe Type | Required Structural Modification | Application |
|---|---|---|
| Fluorescent Probe | Conjugation to a recognition moiety (e.g., ion chelator); optimization of photophysical properties. | Real-time imaging of specific analytes (e.g., pH, metal ions) in living cells. researchgate.net |
| Affinity-Based Probe | Introduction of a reactive group (e.g., alkyne, photo-crosslinker) and a reporter tag (e.g., biotin). | Identification and validation of the compound's biological targets (Target ID). |
| Bioconjugation Handle | Incorporation of a functional group (e.g., amine, carboxylic acid) suitable for linking to larger molecules. | Attaching the quinoline scaffold to proteins or nanoparticles for targeted delivery or diagnostic applications. |
| Chiral Diagnostic Probe | Synthesis of enantiomerically pure derivatives. | Studying chiral recognition events in biological systems; use in chiroptical spectroscopy. acs.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(2-Methylquinolin-8-yl)oxy]acetic acid, and how can reaction conditions be optimized?
- Methodology : A modified procedure from (5-chloroquinolin-8-yloxy) acetic acid synthesis can be adapted . React 2-methyl-8-hydroxyquinoline with methyl bromoacetate in acetone under reflux with K₂CO₃ as a base. Purify via crystallization (e.g., isopropyl ether) after partitioning between ethyl acetate and brine. Optimize molar ratios (e.g., 1:1.2 for quinoline derivative:bromoacetate) and reaction time (3–6 hours) to improve yield.
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .
- Spectroscopy : Analyze IR for carboxylate (C=O, ~1700 cm⁻¹) and quinoline ring vibrations. Use ¹H/¹³C NMR to confirm methyl and acetoxy substituents .
- Thermal analysis : Determine melting points and thermal stability via differential scanning calorimetry (DSC).
Q. What are the primary applications of this compound in coordination chemistry?
- Methodology : The compound acts as a bidentate ligand (N,O-donor) for transition metals (e.g., Hg²⁺, Zn²⁺). Synthesize complexes by refluxing with metal salts (e.g., HgCl₂) in methanol. Characterize via single-crystal XRD to confirm octahedral or square-planar geometries .
Advanced Research Questions
Q. How does this compound inhibit mild steel corrosion in acidic environments, and what mechanistic insights exist?
- Methodology :
- Electrochemical studies : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in HCl. Calculate inhibition efficiency (%IE) and model adsorption isotherms (e.g., Langmuir) .
- Computational analysis : Use DFT to correlate electronic parameters (e.g., HOMO/LUMO energies) with adsorption behavior on Fe surfaces. Compare with chloro-substituted analogs to assess substituent effects .
Q. What computational approaches are suitable for analyzing the electronic structure and reactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate bond critical points (BCPs) and Laplacian electron density (∇²ρ) to assess intramolecular interactions (e.g., hydrogen bonding) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict pharmacological activity .
Q. How do solvent polarity and reaction media influence the stability and reactivity of this compound derivatives?
- Methodology :
- Solvatochromism studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., DMF, ethanol). Correlate λₘₐₓ shifts with solvent dielectric constant .
- Reaction kinetics : Compare esterification rates in aprotic vs. protic solvents to optimize synthetic yields .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound derivatives?
- Methodology :
- Multi-technique validation : Cross-validate NMR/IR data with XRD-derived bond lengths. For discrepancies (e.g., tautomerism), use variable-temperature NMR or in situ Raman spectroscopy .
- Dynamic simulations : Apply molecular dynamics (MD) to model conformational flexibility in solution .
Q. How can polymorphism in this compound crystals be systematically studied?
- Methodology :
- Crystallization screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate polymorphs. Characterize via PXRD and DSC .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) driving crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
